molecular formula C12H9Cl2NO3 B1492071 Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate CAS No. 2097971-05-4

Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate

Cat. No. B1492071
CAS RN: 2097971-05-4
M. Wt: 286.11 g/mol
InChI Key: ADKQUGQVHPRGHV-UHFFFAOYSA-N
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Description

Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate, commonly referred to as EDC, is a widely used organic compound. It is a colorless and odorless crystalline solid that is soluble in organic solvents. EDC is used in a variety of applications, ranging from pharmaceuticals to industrial processes. It is also used in the synthesis of a variety of compounds, including polymers, dyes, and other organic compounds.

Scientific Research Applications

Transthyretin Amyloidogenesis Inhibitors

Oxazole derivatives, including those bearing a carboxyl group and specific substitutions, have been synthesized and evaluated for their potential to inhibit transthyretin (TTR) amyloid fibril formation. Substitutions at specific positions on the oxazole ring, such as ethyl groups, have shown significant potential in reducing amyloidogenesis, suggesting their utility in addressing diseases associated with amyloid fibrils (Razavi et al., 2005).

Anticancer Activity

Novel triazolin-3-one derivatives, including those with 4-chlorophenyl substitutions, have been synthesized and evaluated for their in vitro anticancer activity against a variety of human tumor cell lines. These studies have highlighted the potential of certain compounds to exhibit significant activity against several types of cancer, including leukemia and breast cancer (Kattimani et al., 2013).

Synthetic Chemistry and Natural Product Synthesis

Ethyl oxazole-4-carboxylate derivatives have been directly arylated using palladium-catalyzed reactions, offering efficient access to (hetero)aryloxazoles. This methodology facilitates the synthesis of compounds that may be relevant in various biological applications, including the synthesis of natural products like balsoxin and texaline (Verrier et al., 2008).

Corrosion Inhibition

Research has also explored the use of ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate and related compounds as corrosion inhibitors for metals in acidic environments. These studies aim to understand the molecular mechanisms behind their inhibitory effects and their potential application in protecting metals from corrosion (Raviprabha & Bhat, 2021).

Mechanism of Action

, which is the core structure in Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate, are a class of organic compounds that contain a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms. Oxazoles are found in many biologically active compounds and are used in medicinal chemistry for drug design .

The mechanism of action of oxazole derivatives can vary widely depending on the specific compound and its functional groups. Some oxazole derivatives are used as antimicrobial, antifungal, and anticancer agents . The specific targets of these compounds can include various enzymes, receptors, or cellular structures .

The biochemical pathways affected by oxazole derivatives can also vary widely. For example, some oxazole-based drugs inhibit the synthesis of bacterial cell walls, while others might interfere with DNA replication or protein synthesis .

The pharmacokinetics of oxazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The result of action of oxazole derivatives can include the inhibition of microbial growth or the induction of cell death in cancer cells .

The action environment can significantly influence the efficacy and stability of oxazole derivatives. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its target .

properties

IUPAC Name

ethyl 5-(2,4-dichlorophenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)11-15-6-10(18-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKQUGQVHPRGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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